molecular formula C7H4BrFN2 B1385958 4-Amino-3-bromo-5-fluorobenzonitrile CAS No. 874880-58-7

4-Amino-3-bromo-5-fluorobenzonitrile

カタログ番号: B1385958
CAS番号: 874880-58-7
分子量: 215.02 g/mol
InChIキー: JAEADHWFVOCKED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3-bromo-5-fluorobenzonitrile (C₇H₄BrFN₂) is a halogenated aromatic compound featuring an amino group (-NH₂) at position 4, a bromine atom at position 3, a fluorine atom at position 5, and a nitrile group (-CN) at position 1 of the benzene ring. This arrangement confers unique electronic and steric properties:

  • Electron-withdrawing effects: The nitrile and fluorine groups reduce electron density on the aromatic ring, enhancing electrophilic substitution reactivity at specific positions.
  • Directing groups: The amino group acts as a strong ortho/para-director, while bromine and fluorine influence regioselectivity in reactions.
  • Applications: Such compounds are intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

特性

IUPAC Name

4-amino-3-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEADHWFVOCKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651698
Record name 4-Amino-3-bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874880-58-7
Record name 4-Amino-3-bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method is the halogenation of 4-amino-3-fluorobenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

作用機序

The mechanism of action of 4-Amino-3-bromo-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the amino, bromo, and fluoro groups allows for interactions with various molecular targets, influencing biological pathways and processes .

類似化合物との比較

Substituent Positioning and Functional Group Variations

Key analogs and their structural differences are summarized below:

Compound Name Substituents & Positions Functional Group Key Properties/Reactivity Differences
4-Amino-3-bromo-5-fluorobenzonitrile -NH₂ (4), -Br (3), -F (5) Nitrile (-CN) High reactivity in cross-coupling; strong electron withdrawal
3-Amino-4-bromo-2,6-difluorobenzonitrile -NH₂ (3), -Br (4), -F (2,6) Nitrile (-CN) Increased fluorine substitution enhances electron deficiency; para-directing Br may alter regioselectivity
Methyl 4-amino-3-bromo-5-fluorobenzoate -NH₂ (4), -Br (3), -F (5) Ester (-COOCH₃) Ester group is less electron-withdrawing than nitrile; prone to hydrolysis
4-Bromo-2-chloro-5-fluorobenzonitrile -Br (4), -Cl (2), -F (5) Nitrile (-CN) Lack of -NH₂ reduces directing effects; Cl (poorer leaving group than Br) lowers substitution reactivity
4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile -NH₂ (4), -Br (3), -F (2), -CH₃ (5) Nitrile (-CN) Methyl group introduces steric hindrance; fluorine at position 2 alters electronic distribution

Electronic Effects and Solubility

  • Electron Density: Fluorine and nitrile groups create a highly electron-deficient ring, favoring electrophilic attack at positions directed by -NH₂. In contrast, methoxy-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) have electron-rich rings due to the donating -OCH₃ group .
  • Solubility: The amino group enhances solubility in polar solvents via hydrogen bonding, whereas methyl or ester groups increase lipophilicity .

生物活性

4-Amino-3-bromo-5-fluorobenzonitrile (CAS No. 874880-58-7) is an aromatic compound characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a fluorine atom attached to a benzonitrile framework. With the molecular formula C₇H₄BrFN₂ and a molecular weight of approximately 215.03 g/mol, this compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . It has been investigated for its potential to inhibit the growth of various cancer cell lines. The structural features of the compound facilitate interactions with biological targets that are crucial for cancer cell proliferation and survival.

Case Study:
In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, experiments conducted on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Findings:
In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential use in treating inflammatory diseases.

Cytochrome P450 Inhibition

One notable mechanism of action for this compound is its ability to inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. This interaction may have significant implications for drug metabolism and pharmacokinetics, suggesting that this compound could influence the efficacy and safety profiles of co-administered drugs.

EnzymeInhibition TypePotential Implications
CYP1A2CompetitiveAltered metabolism of drugs processed by CYP1A2
CYP3A4Non-competitiveRisk of drug-drug interactions

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with various biomolecules, enhancing binding affinity.
  • Halogen Bonding: The presence of the bromine atom allows for halogen bonding interactions, which can stabilize complexes with target proteins.
  • Lipophilicity: The fluorine atom increases the lipophilicity of the compound, facilitating better membrane permeability and cellular uptake.

In Vitro Studies

Several studies have explored the compound's effects on different cancer types and inflammatory conditions:

  • A study conducted on prostate cancer cells revealed that treatment with varying concentrations led to significant reductions in cell viability (p < 0.05).

In Vivo Studies

Animal models have been employed to assess the therapeutic potential:

  • In a murine model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and histological markers of inflammation compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Amino-3-bromo-5-fluorobenzonitrile, considering competing reactivity of bromo, fluoro, and amino groups?

  • Methodological Answer : A multi-step approach is typically employed. Start with a halogenated benzaldehyde precursor (e.g., 4-bromo-2-fluorobenzaldehyde ) for bromine retention. Introduce the nitrile group via Rosenmund-von Braun or nucleophilic substitution, followed by amination using catalytic Buchwald-Hartwig conditions. Protect the amino group during bromination to avoid side reactions. Monitor intermediates via HPLC (>95.0% purity thresholds ) and confirm regiochemistry using NOESY NMR to distinguish between ortho/para substitution patterns.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy. The amino group’s NH2_2 stretch appears at ~3400–3300 cm1^{-1} (IR) . Fluorine and bromine substituents induce distinct deshielding in aromatic protons (e.g., 19F^{19}\text{F} NMR coupling constants >20 Hz for ortho-fluoro groups ). For crystallographic validation, use single-crystal X-ray diffraction (as in pyrazole analogs ) to resolve positional ambiguities between bromine and fluorine.

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) for initial separation. For higher purity (>98%), use recrystallization in ethanol/water mixtures (observe mp 75–80°C trends from bromo-fluorobenzonitrile analogs ). Confirm purity via GC-MS or HPLC with UV detection at 254 nm, referencing retention times of structurally similar compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile ).

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivatization?

  • Methodological Answer : Leverage the bromine atom for Suzuki-Miyaura cross-coupling (e.g., with boronic esters ) under Pd catalysis. Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para-amino position. For amino group modifications, use diazotization followed by Sandmeyer reactions, ensuring low temperatures (<5°C) to prevent debromination . Validate regioselectivity via 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to track coupling pathways.

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electron-deficient aromatic carbons. Compare with 3-bromo-4-fluorobenzonitrile’s charge distribution . Solvent effects (DMF vs. THF) can be modeled using COSMO-RS to optimize reaction kinetics. Validate predictions experimentally via Hammett plots using substituted analogs (e.g., 4-Bromo-2-chlorophenylacetic acid ).

Q. How should researchers address contradictions in reported melting points or spectral data for halogenated benzonitriles?

  • Methodological Answer : Cross-reference data from multiple sources (e.g., CAS RN entries ) and validate using in-house measurements. For example, discrepancies in mp (e.g., 69–72°C vs. 75–80°C for bromo-fluorobenzonitriles ) may arise from polymorphic forms or impurities. Use DSC to identify phase transitions and PXRD to confirm crystallinity. Publish corrected data with detailed experimental conditions (heating rate, sample prep) .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent aminolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation pathways (e.g., dehalogenation ) to structurally related compounds like 5-bromo-2-hydroxybenzonitrile . Use radical scavengers (BHT) in solutions to inhibit light-induced decomposition.

Application-Oriented Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-bromo-5-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-3-bromo-5-fluorobenzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。